molecular formula C28H30N4O3S3 B12000349 (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12000349
M. Wt: 566.8 g/mol
InChI Key: HKZIGDKYSRWTOY-UQQQWYQISA-N
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Description

The compound you’ve described is a complex heterocyclic molecule with a diverse structure. Let’s break it down:

    Chemical Name: (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

    Molecular Formula: CHNOS

    Molecular Weight: Approximately 440.5 g/mol

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve several steps

    Starting Material: Begin with appropriate precursors, such as substituted phenylhydrazine and isobutyraldehyde.

    Condensation Reaction: React the phenylhydrazine with isobutyraldehyde to form the pyrazole ring.

    Thiazolidinone Formation: Introduce the thiazolidinone moiety by reacting the pyrazole intermediate with a thiol (e.g., thiourea).

    Olefination: The final step involves olefination to create the double bond in the side chain.

Industrial Production:

Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Specific details would depend on the manufacturer and proprietary processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.

    Reduction: Reduction reactions may reduce the double bond or other functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (HO), and various metal catalysts are commonly used.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.

    Materials Science: Its unique structure could be useful for designing novel materials.

    Organic Synthesis: It serves as a building block for more complex molecules.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, you can explore related molecules like other thiazolidinones, pyrazoles, and thiazoles. Their structural differences may highlight the uniqueness of the compound you’ve described.

Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

Properties

Molecular Formula

C28H30N4O3S3

Molecular Weight

566.8 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O3S3/c1-20(2)18-31-27(33)25(37-28(31)36)17-22-19-32(23-9-5-3-6-10-23)29-26(22)21-11-13-24(14-12-21)38(34,35)30-15-7-4-8-16-30/h3,5-6,9-14,17,19-20H,4,7-8,15-16,18H2,1-2H3/b25-17-

InChI Key

HKZIGDKYSRWTOY-UQQQWYQISA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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